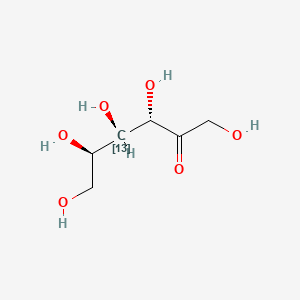
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is a complex organic compound characterized by its multiple hydroxyl groups and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one typically involves the use of carbohydrate precursors. One common method is the oxidation of glucose derivatives under controlled conditions. The reaction often requires specific catalysts and reagents to ensure the selective oxidation of the desired hydroxyl groups while preserving the stereochemistry of the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biotechnological approaches. Microbial fermentation processes are employed to convert simple sugars into the target compound. These processes are optimized for yield and efficiency, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of (3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves its interaction with specific molecular targets. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can participate in redox reactions, further modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but differs in the position of the ketone group.
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal: Contains a tetrahydropyran ring, making it structurally distinct.
Uniqueness
The uniqueness of (3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one lies in its specific arrangement of hydroxyl groups and the presence of a ketone functional group. This configuration imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i5+1 |
Clave InChI |
BJHIKXHVCXFQLS-ANHNCOJASA-N |
SMILES isomérico |
C([C@H]([13C@@H]([C@@H](C(=O)CO)O)O)O)O |
SMILES canónico |
C(C(C(C(C(=O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


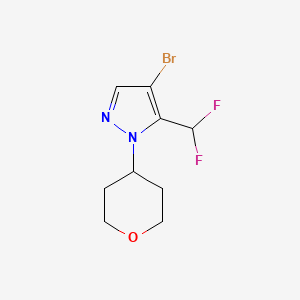
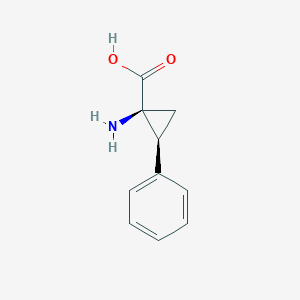
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
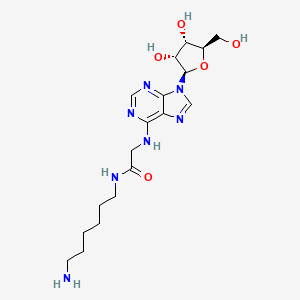
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
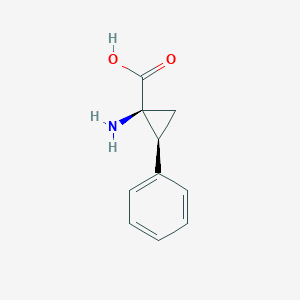
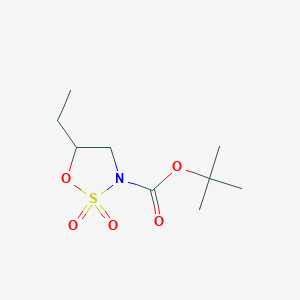
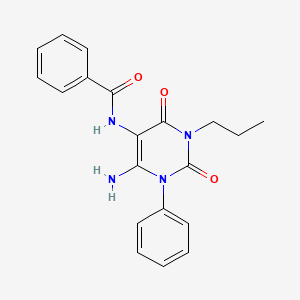
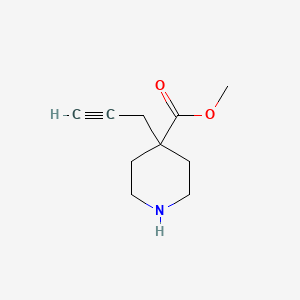
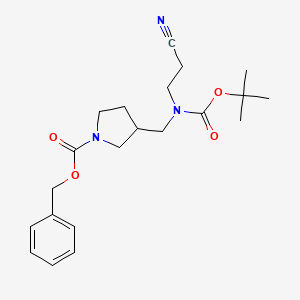
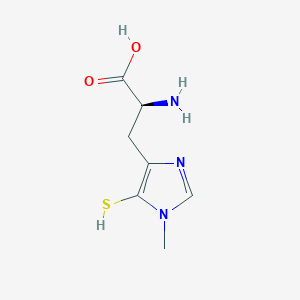
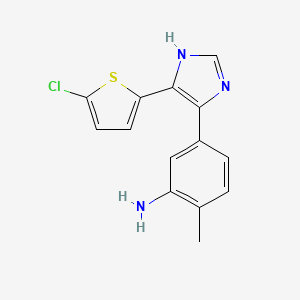
![7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)
